6-Methylisoeugenol
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Overview
Description
6-Methylisoeugenol is a phenylpropanoid compound, specifically an isoeugenol derivative with a 6-methyl substituent. It is known for its presence in certain essential oils and its applications in various fields due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 6-Methylisoeugenol can be synthesized through the O-methylation of eugenol. This process involves the use of dimethyl carbonate as a green chemistry reagent and phase-transfer catalysts like polyethylene glycol 800. The reaction typically occurs at a temperature of 140°C over a period of 3 hours .
Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The use of green chemistry reagents and phase-transfer catalysts ensures high yield and selectivity, making the process efficient and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: 6-Methylisoeugenol undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The methoxy and methyl groups can be substituted under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride are often used.
Substitution: Halogenating agents and other electrophiles can facilitate substitution reactions.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .
Scientific Research Applications
6-Methylisoeugenol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in biological studies.
Medicine: Research has shown potential anticancer properties, making it a candidate for drug development.
Industry: It is used in the flavor and fragrance industry due to its pleasant aroma
Mechanism of Action
The mechanism of action of 6-Methylisoeugenol involves its interaction with cell membranes, leading to increased membrane fluidity and permeability. This non-disruptive detergent-like mechanism destabilizes the membrane, which can result in antimicrobial effects. Additionally, its interaction with molecular targets and pathways in cancer cells contributes to its potential anticancer properties .
Comparison with Similar Compounds
Isoeugenol: An isomer of eugenol with a prop-1-enyl group instead of an allyl group.
Methyl isoeugenol: The methyl ether of isoeugenol, found in essential oils.
5-Methylisoeugenol: Another methylated derivative of isoeugenol.
Uniqueness: 6-Methylisoeugenol stands out due to its specific 6-methyl substitution, which imparts unique chemical properties and biological activities. Its synthesis using green chemistry principles also highlights its environmental benefits .
Properties
Molecular Formula |
C11H14O2 |
---|---|
Molecular Weight |
178.23 g/mol |
IUPAC Name |
2-methoxy-6-methyl-4-[(E)-prop-1-enyl]phenol |
InChI |
InChI=1S/C11H14O2/c1-4-5-9-6-8(2)11(12)10(7-9)13-3/h4-7,12H,1-3H3/b5-4+ |
InChI Key |
WNRFSDIWIBKOKJ-SNAWJCMRSA-N |
Isomeric SMILES |
C/C=C/C1=CC(=C(C(=C1)C)O)OC |
Canonical SMILES |
CC=CC1=CC(=C(C(=C1)C)O)OC |
Origin of Product |
United States |
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